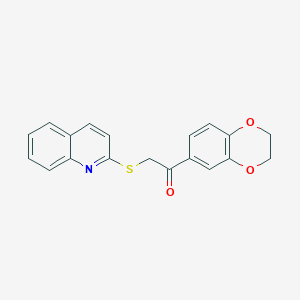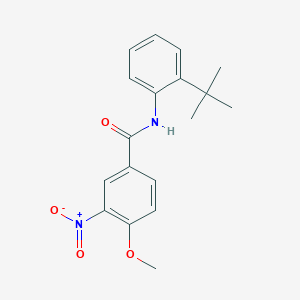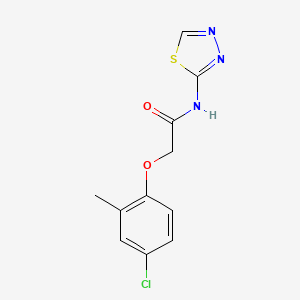
N-(1,3-benzodioxol-5-ylmethyl)-3-(isobutyrylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-(isobutyrylamino)benzamide, also known as BIBX1382, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. BIBX1382 is a selective inhibitor of the epidermal growth factor receptor (EGFR), which is a transmembrane protein that plays a crucial role in cell growth and differentiation.
Mécanisme D'action
N-(1,3-benzodioxol-5-ylmethyl)-3-(isobutyrylamino)benzamide selectively inhibits the tyrosine kinase activity of EGFR, which is essential for its signaling function. By blocking EGFR signaling, this compound prevents the activation of downstream signaling pathways that promote cell proliferation, survival, and invasion. This inhibition ultimately leads to the induction of apoptosis and cell cycle arrest, resulting in the suppression of tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on various biological processes, including cell proliferation, migration, and invasion. In addition, this compound has been found to induce apoptosis and cell cycle arrest in cancer cells, which further supports its potential as an anticancer agent. Moreover, this compound has been shown to have a minimal impact on normal cells, indicating its selectivity towards cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(1,3-benzodioxol-5-ylmethyl)-3-(isobutyrylamino)benzamide in lab experiments is its selectivity towards EGFR, which allows for the specific targeting of this protein without affecting other signaling pathways. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on N-(1,3-benzodioxol-5-ylmethyl)-3-(isobutyrylamino)benzamide. One of the potential applications of this compound is in combination therapy with other anticancer agents to enhance its efficacy and reduce potential resistance. Furthermore, the development of more potent and selective EGFR inhibitors based on the structure of this compound could lead to the discovery of novel anticancer agents. Finally, the investigation of the role of EGFR in other biological processes, such as wound healing and tissue regeneration, could provide new insights into the potential therapeutic applications of EGFR inhibitors like this compound.
Conclusion:
In conclusion, this compound is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. Its selective inhibition of EGFR makes it a valuable tool compound for studying the role of EGFR in various biological processes, particularly in cancer. Although there are some limitations to its use in lab experiments, the future directions for research on this compound are promising and could lead to the development of novel anticancer agents and new insights into the role of EGFR in other biological processes.
Méthodes De Synthèse
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(isobutyrylamino)benzamide involves several steps, including the reaction of 3-(isobutyrylamino)benzoic acid with thionyl chloride to form 3-(isobutyrylamino)benzoyl chloride, which is then reacted with 1,3-benzodioxole-5-methanol in the presence of triethylamine to form this compound. The overall yield of the synthesis is around 35%, and the purity of the compound can be further improved by recrystallization.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-3-(isobutyrylamino)benzamide has been extensively used in scientific research as a tool compound to study the role of EGFR in various biological processes. EGFR is overexpressed in many types of cancer, and its inhibition has been shown to be an effective strategy for cancer treatment. This compound has been tested in preclinical studies as a potential anticancer agent and has shown promising results in inhibiting tumor growth in vitro and in vivo.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-12(2)18(22)21-15-5-3-4-14(9-15)19(23)20-10-13-6-7-16-17(8-13)25-11-24-16/h3-9,12H,10-11H2,1-2H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPGDGVREDWZAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[(1-methyl-1H-tetrazol-5-yl)thio]-3-nitrophenyl}ethanone](/img/structure/B5855527.png)
![3-amino-4,6-dimethyl-N-2-naphthylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5855533.png)




![2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5855566.png)

![2-[(4-chloro-1-naphthyl)oxy]-5-(trifluoromethyl)pyridine](/img/structure/B5855579.png)
![N-(2,4-dimethylphenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5855598.png)


![N'-[(2,5-dichlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5855606.png)
